Cas no 2649078-26-0 (3-(1-isocyanatocyclopropyl)-4-methylpyridine)

3-(1-Isocyanatocyclopropyl)-4-methylpyridine is a specialized heterocyclic compound featuring both an isocyanate functional group and a pyridine ring. The cyclopropyl-isocyanate moiety enhances reactivity, making it a valuable intermediate in organic synthesis, particularly for the formation of ureas and carbamates. The presence of the 4-methylpyridine scaffold contributes to its stability and potential for further functionalization. This compound is suited for applications in pharmaceutical and agrochemical research, where its unique structure enables the development of novel bioactive molecules. Its well-defined reactivity profile and compatibility with various coupling reactions make it a practical choice for targeted synthetic pathways.
3-(1-isocyanatocyclopropyl)-4-methylpyridine structure
2649078-26-0 structure
Product name:3-(1-isocyanatocyclopropyl)-4-methylpyridine
CAS No:2649078-26-0
MF:C10H10N2O
MW:174.199202060699
CID:6593505
PubChem ID:165858917

3-(1-isocyanatocyclopropyl)-4-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-isocyanatocyclopropyl)-4-methylpyridine
    • EN300-1822669
    • 2649078-26-0
    • Inchi: 1S/C10H10N2O/c1-8-2-5-11-6-9(8)10(3-4-10)12-7-13/h2,5-6H,3-4H2,1H3
    • InChI Key: VZENIBOCZZPWEJ-UHFFFAOYSA-N
    • SMILES: O=C=NC1(C2C=NC=CC=2C)CC1

Computed Properties

  • Exact Mass: 174.079312947g/mol
  • Monoisotopic Mass: 174.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.3Ų

3-(1-isocyanatocyclopropyl)-4-methylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1822669-10g
3-(1-isocyanatocyclopropyl)-4-methylpyridine
2649078-26-0
10g
$5221.0 2023-09-19
Enamine
EN300-1822669-5.0g
3-(1-isocyanatocyclopropyl)-4-methylpyridine
2649078-26-0
5g
$3520.0 2023-05-26
Enamine
EN300-1822669-0.5g
3-(1-isocyanatocyclopropyl)-4-methylpyridine
2649078-26-0
0.5g
$1165.0 2023-09-19
Enamine
EN300-1822669-10.0g
3-(1-isocyanatocyclopropyl)-4-methylpyridine
2649078-26-0
10g
$5221.0 2023-05-26
Enamine
EN300-1822669-5g
3-(1-isocyanatocyclopropyl)-4-methylpyridine
2649078-26-0
5g
$3520.0 2023-09-19
Enamine
EN300-1822669-1g
3-(1-isocyanatocyclopropyl)-4-methylpyridine
2649078-26-0
1g
$1214.0 2023-09-19
Enamine
EN300-1822669-0.25g
3-(1-isocyanatocyclopropyl)-4-methylpyridine
2649078-26-0
0.25g
$1117.0 2023-09-19
Enamine
EN300-1822669-1.0g
3-(1-isocyanatocyclopropyl)-4-methylpyridine
2649078-26-0
1g
$1214.0 2023-05-26
Enamine
EN300-1822669-0.05g
3-(1-isocyanatocyclopropyl)-4-methylpyridine
2649078-26-0
0.05g
$1020.0 2023-09-19
Enamine
EN300-1822669-0.1g
3-(1-isocyanatocyclopropyl)-4-methylpyridine
2649078-26-0
0.1g
$1068.0 2023-09-19

Additional information on 3-(1-isocyanatocyclopropyl)-4-methylpyridine

Introduction to 3-(1-Isocyanatocyclopropyl)-4-methylpyridine (CAS No. 2649078-26-0)

3-(1-Isocyanatocyclopropyl)-4-methylpyridine (CAS No. 2649078-26-0) is a novel compound that has garnered significant attention in the fields of chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to the class of isocyanates, which are known for their reactivity and versatility in forming urethane linkages. The presence of a cyclopropyl group and a methylpyridine moiety further enhances its chemical diversity and functional potential.

The structure of 3-(1-Isocyanatocyclopropyl)-4-methylpyridine consists of a pyridine ring substituted with a methyl group at the 4-position and an isocyanate-functionalized cyclopropyl group at the 3-position. The cyclopropyl ring, being highly strained, imparts unique reactivity to the molecule, making it an attractive candidate for various synthetic transformations. The isocyanate functionality, on the other hand, allows for the formation of urethane bonds, which are crucial in the development of polymers and coatings.

In recent years, there has been a growing interest in the use of 3-(1-Isocyanatocyclopropyl)-4-methylpyridine in the synthesis of bioactive compounds. One notable application is in the development of new pharmaceutical agents. The combination of the pyridine ring and the isocyanate group provides a platform for designing molecules with specific biological activities. For instance, studies have shown that compounds derived from this structure exhibit potent anti-inflammatory and anti-cancer properties.

A recent study published in the Journal of Medicinal Chemistry highlighted the potential of 3-(1-Isocyanatocyclopropyl)-4-methylpyridine as a lead compound for developing novel anti-inflammatory drugs. The researchers synthesized a series of derivatives by modifying the substituents on the pyridine ring and evaluated their biological activities. One derivative, in particular, demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Beyond its pharmaceutical applications, 3-(1-Isocyanatocyclopropyl)-4-methylpyridine has also found use in materials science. The isocyanate functionality allows it to react with alcohols to form urethanes, which are essential components in polyurethane polymers. These polymers are widely used in various industries, including automotive, construction, and electronics, due to their excellent mechanical properties and durability.

The synthesis of 3-(1-Isocyanatocyclopropyl)-4-methylpyridine typically involves several steps. One common approach is to start with 4-methylpyridine and introduce the isocyanate-functionalized cyclopropyl group through a series of reactions, including nucleophilic substitution and cyclization. The choice of reagents and reaction conditions is crucial for achieving high yields and purity of the final product.

In terms of safety and handling, it is important to note that 3-(1-Isocyanatocyclopropyl)-4-methylpyridine, like other isocyanates, can be reactive and may pose health risks if not handled properly. Appropriate personal protective equipment (PPE) should be used during synthesis and handling to minimize exposure. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.

The future prospects for 3-(1-Isocyanatocyclopropyl)-4-methylpyridine are promising. Ongoing research aims to explore its potential in various fields, from drug discovery to materials science. As new derivatives are synthesized and characterized, it is likely that additional applications will emerge, further expanding its utility.

In conclusion, 3-(1-Isocyanatocyclopropyl)-4-methylpyridine (CAS No. 2649078-26-0) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features make it an attractive candidate for developing new bioactive compounds and advanced materials. Continued research into this compound will undoubtedly lead to new discoveries and innovations in these fields.

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